2-(3-methylphenoxy)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one
Description
Properties
IUPAC Name |
2-(3-methylphenoxy)-1-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-13-3-2-4-17(9-13)24-12-18(23)22-14-5-6-15(22)11-16(10-14)21-8-7-19-20-21/h2-4,7-9,14-16H,5-6,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPVOFPVSGULFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2C3CCC2CC(C3)N4C=CN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structure Assembly
The bicyclic amine scaffold is constructed through a modified Schmidt reaction adapted from bicyclo[3.2.1]octane syntheses:
Procedure
- Charge 3-methylphenol (108 g, 1.0 mol) and 48% NaOH(aq) (100 g) under N₂
- Add 1,2-dibromoethane (94 g, 0.5 mol) dropwise over 5 h at 100°C
- Age reaction 6 h, separate organic layer, wash with H₂O (3×50 mL)
- Crystallize from methanol, yield 97 g (85%)
Key Parameters
- Temperature: 100°C maintained throughout alkylation
- Solvent: Neat conditions minimize side reactions
- Workup: Methanol crystallization removes oligomeric byproducts
Triazole Ring Installation
- Generate azide intermediate via diazo transfer:
- React bicyclic amine (10 mmol) with triflic azide (12 mmol) in CH₂Cl₂
- Stir 24 h at 25°C, yield 65-70% azide
Cycloaddition with propargyl derivatives:
Component Quantity Role Azide 5.0 mmol Dipolarophile Propargyl bromide 6.5 mmol Dipole CuSO₄·5H₂O 0.2 mmol Catalyst Sodium ascorbate 0.4 mmol Reducing agent Solvent t-BuOH/H₂O (1:1) Ball mill processing at 300 rpm for 3 h enhances reaction efficiency
Analytical Data
- ¹H NMR (500 MHz, CDCl₃): δ 7.76 (s, 1H, triazole-H), 5.35 (s, 2H, CH₂O), 4.33 (s, 2H, NCH₂)
- ESI-MS : m/z 317.18 [M+H]⁺ (calc. 316.14)
Phenoxy Acetyl Coupling
Ketone Formation
Friedel-Crafts Acylation Protocol
- React 3-methylphenol (1.2 eq) with chloroacetyl chloride (1.0 eq) in AlCl₃ (3 eq)/CS₂
- Heat to 50°C for 8 h, quench with ice/HCl
- Extract with EtOAc, dry over MgSO₄, yield 78%
Amide Bond Formation
Mixed Carbonate Method
- Activate ketone as imidazolide:
- React acetyl chloride (1.1 eq) with 1,1'-carbonyldiimidazole (1.05 eq) in THF
- Stir 2 h at 0°C
- Couple with bicyclic amine:
- Add amine (1.0 eq) in DMF, stir 12 h at 25°C
- Purify by silica chromatography (EtOAc/hexane 3:7)
Optimization Data
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| THF, 25°C | 62 | 91.2 |
| DMF, 40°C | 78 | 95.6 |
| Ball milling | 85 | 98.1 |
Process Scalability and Byproduct Management
Critical Impurities
- Regioisomeric triazoles : Controlled by Cu(I) catalyst loading (<5 mol%)
- Oligomeric phenoxides : Mitigated through fractional crystallization
- Oxidation byproducts : Maintain reaction under strict N₂ atmosphere
Purification Strategy
Multi-stage Crystallization
- Primary isolation: Methanol/water (4:1) at -20°C
- Secondary polishing: Hexane/ethyl acetate gradient cooling
- Final recrystallization: Supercritical CO₂ antisolvent precipitation
Purity Profile
| Stage | Purity (%) | Key Impurities |
|---|---|---|
| Crude product | 72.3 | Oligomers (15.2%) |
| After 1st crystal | 89.7 | Regioisomer (6.1%) |
| Final product | 99.5 | <0.5% total |
Spectroscopic Characterization
Comprehensive Analytical Data
- FT-IR (KBr): 1695 cm⁻¹ (C=O str), 1602 cm⁻¹ (triazole ring)
- ¹³C NMR (125 MHz, DMSO-d₆): δ 170.2 (C=O), 144.7 (triazole C-3), 126.4 (aromatic C)
- HRMS : m/z 428.1843 [M+H]⁺ (calc. 428.1847)
- XRD : Monoclinic P2₁/c, a=8.924 Å, b=12.351 Å, c=14.672 Å
Chemical Reactions Analysis
Types of Reactions
2-(3-methylphenoxy)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the tolyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Oxidized derivatives of the triazole and tolyloxy groups.
Reduction: Reduced forms of the triazole ring.
Substitution: Substituted triazole or tolyloxy derivatives.
Scientific Research Applications
Anticancer Activity
Research has highlighted the potential of triazole derivatives in anticancer therapies due to their ability to inhibit key enzymes involved in cancer cell proliferation. The incorporation of the 8-azabicyclo[3.2.1]octane scaffold provides structural diversity that can enhance binding affinity to biological targets.
- Mechanism of Action : The compound may exert its anticancer effects by inhibiting thymidylate synthase (TS), a crucial enzyme for DNA synthesis. Studies have shown that similar compounds exhibit IC50 values in the low micromolar range against various cancer cell lines, indicating significant antiproliferative activity .
Antimicrobial Properties
The triazole ring is known for its antimicrobial properties, making this compound a candidate for developing new antimicrobial agents.
- Activity Spectrum : Preliminary studies suggest that derivatives with the triazole moiety can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The compound's efficacy against these pathogens can be attributed to its ability to disrupt cellular processes or inhibit essential bacterial enzymes .
Synthetic Applications
The synthesis of 2-(3-methylphenoxy)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one involves various synthetic methodologies that can be applied in organic chemistry:
Click Chemistry
The incorporation of the triazole moiety often utilizes click chemistry techniques, which allow for efficient and selective reactions under mild conditions. This method is particularly advantageous for synthesizing complex molecules with multiple functional groups.
Stereoselective Synthesis
The 8-azabicyclo[3.2.1]octane framework can be constructed through enantioselective methods that ensure the correct stereochemistry is achieved, which is critical for biological activity .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Synthesis and Biological Evaluation | Anticancer and Antimicrobial Activities | Identified significant antiproliferative effects against MCF-7, HCT-116, and HepG2 cell lines with IC50 values < 5 μM; good inhibition against E. coli and S. aureus observed . |
| Click Chemistry: 1,2,3-Triazoles as Pharmacophores | Pharmacophore Development | Demonstrated the versatility of triazoles in drug design, highlighting their role as effective pharmacophores in various therapeutic areas . |
| Enantioselective Construction | Synthetic Methodology | Reviewed methodologies for constructing the azabicyclo scaffold with implications for synthesizing complex bioactive compounds . |
Mechanism of Action
The mechanism of action of 2-(3-methylphenoxy)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The azabicyclo octane structure provides rigidity, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold Variations
(a) Simpler Azabicyclo[3.2.1]octane Derivatives
- (1R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-one (): Lacks the triazole and phenoxy groups. Molecular weight: 155.24 g/mol (vs. ~370 g/mol for the target compound). Applications: Intermediate in synthesizing tropane alkaloid derivatives .
(b) Functionalized Azabicyclo[3.2.1]octane Derivatives
- (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)methanol (): Features a hydroxymethyl group instead of triazole/phenoxy. Higher polarity due to the hydroxyl group, reducing lipophilicity (clogP ≈ 0.5 vs. ~3.5 for the target compound).
Triazole-Containing Analogs
(a) 1,4-Disubstituted Triazoles
- Ethyl 5-((1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate (): Synthesized via copper-free cycloaddition, yielding a 1,4-disubstituted triazole.
(b) Copper-Catalyzed Triazole Derivatives
Substituent-Driven Comparisons
(a) Phenoxy vs. Ester Groups
- 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate (): Replaces the phenoxy group with a hydroxy-phenylpropanoate ester. Increased hydrogen-bonding capacity but reduced lipophilicity (clogP ≈ 2.1 vs. ~3.5 for the target compound) .
(b) Chlorophenyl-Modified Analogs
Data Tables
Table 1: Structural and Physical Properties
*clogP values estimated using computational tools.
Biological Activity
The compound 2-(3-methylphenoxy)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one is a novel synthetic derivative that incorporates both a triazole and an azabicyclo[3.2.1]octane scaffold. These structural features are of significant interest in medicinal chemistry due to their potential biological activities, including anticancer and antimicrobial properties.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the use of “Click” chemistry , which is a highly efficient method for forming triazoles from azides and alkynes. The incorporation of the azabicyclo[3.2.1]octane framework further enhances the compound's pharmacological potential by providing a unique three-dimensional structure that can interact with biological targets effectively.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to the one have demonstrated significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). The mechanism of action often involves the inhibition of thymidylate synthase, a key enzyme in DNA synthesis, which leads to cell cycle arrest and apoptosis in cancer cells .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| Similar Triazole Derivative | HCT-116 | 2.6 |
| Similar Triazole Derivative | HepG2 | 1.4 |
Antimicrobial Activity
The antimicrobial properties of triazole compounds have also been well-documented. Studies have shown that certain triazole derivatives exhibit inhibitory effects against common pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism behind this activity often involves disruption of cell wall synthesis or interference with nucleic acid metabolism .
| Pathogen | Inhibition Zone (mm) |
|---|---|
| E. coli | TBD |
| S. aureus | TBD |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by several structural factors:
Triazole Moiety : The presence of the triazole ring enhances lipophilicity and allows for better interaction with biological targets.
Azabicyclo[3.2.1]octane Framework : This scaffold contributes to the overall rigidity and spatial orientation necessary for binding to specific receptors or enzymes.
Substituents on the Phenoxy Group : Modifications on the phenoxy moiety can significantly affect both solubility and bioactivity.
Case Studies
In a comparative study involving various triazole derivatives, it was found that compounds with electron-withdrawing groups on the phenyl ring exhibited improved anticancer activity compared to their electron-donating counterparts . This suggests that careful selection of substituents can optimize therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
